4-imidazol-1-yl-N-phenylbenzamide
Description
Properties
IUPAC Name |
4-imidazol-1-yl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16(18-14-4-2-1-3-5-14)13-6-8-15(9-7-13)19-11-10-17-12-19/h1-12H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHDPEGPHMMDBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-imidazol-1-yl-N-phenylbenzamide typically involves a one-pot three-component reaction. This method is efficient and atom-economical, providing a series of N-phenylbenzamide derivatives in a short reaction time (2–4 hours) with yields ranging from 80% to 85% . The general procedure involves the reaction of phthalic anhydride, aniline, and 2,3-diaminomaleonitrile under specific conditions to yield the desired compound .
Chemical Reactions Analysis
4-imidazol-1-yl-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-imidazol-1-yl-N-phenylbenzamide involves its interaction with specific molecular targets. Computational studies have shown that the compound forms stable complexes with the ABL1 kinase protein, a key target in cancer therapy . The imidazole ring’s electron-rich character assists in binding to diverse biological receptors, resulting in various pharmacological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 4-imidazol-1-yl-N-phenylbenzamide with structurally related benzamide derivatives, focusing on molecular features, synthetic strategies, and inferred properties.
Structural and Functional Differences
Substituent Effects on Properties
- Imidazole vs. Nitroimidazole : The nitro group in ’s compound increases electron affinity, making it suitable for hypoxia-targeting applications, whereas the native imidazole in the target compound may favor hydrogen bonding or metal coordination .
- N-Phenyl vs. Fluorobenzyl : The N-phenyl group in the target compound contributes to steric bulk and π-π stacking, while fluorobenzyl () enhances lipophilicity and metabolic stability .
- Alkoxy Linkers () : The hexyloxy chain in compound 2g improves solubility in hydrophobic environments, a critical factor for drug bioavailability .
Pharmacological and Functional Insights
- Target Compound : The absence of polar substituents (e.g., fluorine, urea) may limit water solubility but could enhance blood-brain barrier penetration for CNS-targeting applications.
- Compound 2g : Peptide conjugation suggests utility in receptor-mediated targeting, such as in cancer therapeutics .
Q & A
Q. What are the key synthetic strategies for 4-imidazol-1-yl-N-phenylbenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including palladium-catalyzed hydrogenation, Schiff base formation, and cyclization. For example, substituting Pd/C with Raney nickel avoids hydrodechlorination byproducts, improving yield to 92% (Table 1) . Solvent selection (e.g., ethanol vs. water) and base strength (NaOH vs. Na₂CO₃) critically affect reaction efficiency. Lower temperatures (25°C vs. 45°C) reduce cyclization yields by 30–40%, emphasizing the need for precise thermal control . Table 1 : Optimization of Cyclization Conditions
| Entry | Catalyst | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 5 | Raney Ni | Ethanol | NaOH | 45 | 88 |
| 6 | Pd/C | Water | Na₂CO₃ | 25 | 48 |
Q. Which spectroscopic and chromatographic methods are critical for characterizing 4-imidazol-1-yl-N-phenylbenzamide?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies aromatic protons and imidazole ring signals, while IR spectroscopy confirms amide carbonyl stretches (~1650 cm⁻¹) . High-Performance Liquid Chromatography (HPLC) monitors reaction progress, and Thin-Layer Chromatography (TLC) ensures intermediate purity. Elemental analysis validates molecular formula accuracy (±0.3% error) .
Q. How does the compound’s structure relate to its biological activity?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) studies reveal that the phenyl and imidazole moieties enhance binding to kinase targets. For instance, replacing the phenyl group with a 4-fluorobenzyl group increases anticancer potency by 3-fold due to improved hydrophobic interactions . Molecular docking shows the imidazole nitrogen forms hydrogen bonds with ATP-binding pockets in kinases .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproducts like hydrodechlorination during synthesis?
- Methodological Answer : Catalyst choice is pivotal: Raney nickel suppresses dehalogenation compared to Pd/C, as shown in hydrogenation trials (Table 1) . Solvent polarity also plays a role; non-polar solvents reduce side reactions. Kinetic monitoring via LC-MS identifies intermediate degradation pathways, enabling real-time adjustments .
Q. What methodologies resolve contradictions in reported biological activities of structurally similar analogs?
- Methodological Answer : Comparative assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition studies) clarify discrepancies. For example, 4-imidazol-1-yl-N-(4-fluorophenyl)benzamide shows IC₅₀ = 12 nM in one study but 45 nM in another due to assay pH differences . Meta-analyses of substituent effects (e.g., methoxy vs. cyano groups) reconcile data by highlighting electronic influences on binding . Table 2 : Biological Activity of Structural Analogs
| Compound | Substituent | Target | IC₅₀ (nM) |
|---|---|---|---|
| 4-Imidazol-1-yl-N-phenylbenzamide | None | Kinase X | 120 |
| 4-Imidazol-1-yl-N-(4-fluorophenyl)benzamide | 4-F | Kinase X | 12 |
| 4-Imidazol-1-yl-N-(4-methoxyphenyl)benzamide | 4-OCH₃ | Kinase X | 75 |
Q. What computational approaches predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., 100-ns trajectories) assess binding stability, while free-energy perturbation (FEP) calculations quantify substituent effects on binding affinity . Docking studies using AutoDock VINA identify optimal binding poses, validated by mutagenesis data showing reduced activity when key residues (e.g., Asp 381) are altered .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
